PEG7 Linker Length Confers Superior Molar Activity in PET Tracer Conjugation Relative to PEG4
In a direct head-to-head comparison of PEG linker lengths for radiolabeled Tyr3-octreotide (TOC) conjugates, the PEG7-based tracer ([18F]AmBF3-PEG7-TOC) achieved a molar activity of 6.0 ± 3.4 GBq/μmol (n = 13), which is more than twofold higher than the 2.8 ± 1.8 GBq/μmol (n = 3) obtained with the PEG4 analog ([18F]AmBF3-PEG4-TOC) [1]. The PEG7 variant also demonstrated superior in vivo performance, enabling clear tumor visualization with an SUVbaseline of 1.01 ± 0.07 at 25 minutes post-injection in an AR42J pancreatic carcinoma xenograft model [1].
| Evidence Dimension | Molar Activity of Radiolabeled Conjugate |
|---|---|
| Target Compound Data | [18F]AmBF3-PEG7-TOC: 6.0 ± 3.4 GBq/μmol (n = 13) |
| Comparator Or Baseline | [18F]AmBF3-PEG4-TOC: 2.8 ± 1.8 GBq/μmol (n = 3) |
| Quantified Difference | 2.14-fold higher mean molar activity for PEG7 variant |
| Conditions | Preclinical PET imaging study in AR42J pancreatic carcinoma tumor-bearing nude mice; conjugation via bioorthogonal tetrazine–TCO click chemistry |
Why This Matters
Higher molar activity directly translates to improved imaging sensitivity and reduced required administered dose, making PEG7-length linkers preferred for clinical tracer development.
- [1] Otaru S, et al. Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model. Bioconjugate Chemistry, 2022, 33(7), 1393–1404. DOI: 10.1021/acs.bioconjchem.2c00231 View Source
